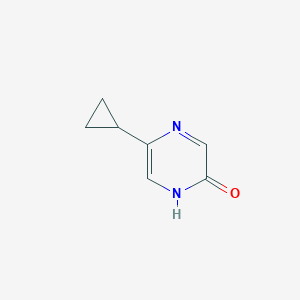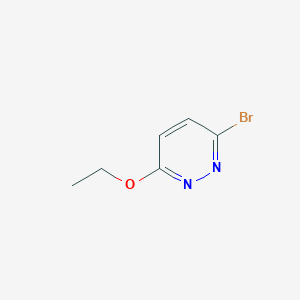
4-(2-Thiazolyl)pyridine
Vue d'ensemble
Description
4-(2-Thiazolyl)pyridine is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Agents : A study by Abdelrazek et al. (2019) demonstrated the synthesis of a novel series of 2-thiazolyl pyridines with potential antimicrobial activity. These compounds were prepared using 2-bromoacetyl pyridine and showed promising activity against various microbial strains, including Candida albicans, Bacillus subtilis, and Escherichia coli (Abdelrazek et al., 2019).
Synthesis of Antibiotic Structures : Okumura et al. (1998) developed a method to synthesize the central skeleton of macrocyclic antibiotics like GE 2270 A using a pyridine thiazole derivative. This synthesis is crucial for the total synthesis of complex antibiotics (Okumura et al., 1998).
Antitumor Studies : In 2020, a study by Xun-Zhong et al. investigated two zinc(II) complexes with pyridine thiazole derivatives. These complexes were found to have more significant antimicrobial activity than free ligands and showed specificity for certain bacteria or cancer cell lines, indicating their potential in antitumor applications (Xun-Zhong et al., 2020).
Enzymatic Reactions in Thiopeptide Biosynthesis : A 2022 study by Rice et al. explored the role of thiopeptide pyridine synthases in thiopeptide biosynthesis, a process that involves the formation of a central pyridine ring. This research provides insights into the enzymatic synthesis of pyridine-containing macrocyclic peptides (Rice et al., 2022).
Anticancer Agents Development : A study by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and tested their cytotoxic action towards different cancer cell lines. They found high antiproliferative activity in certain compounds, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
Light-Emitting Electrochemical Cells : Martínez-Alonso et al. (2017) reported on iridium(III) complexes with arylazole ancillary ligands, including thiazolyl-pyridine derivatives, for use in light-emitting electrochemical cells. These complexes showed promise as electroluminescent materials due to their photophysical properties (Martínez-Alonso et al., 2017).
Propriétés
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISISZAZLEGLXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















